2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl CAS number and identifiers
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl CAS number and identifiers
CAS Number: 870703-70-1 Role: Key Intermediate for Buchwald Ligand Synthesis (RuPhos)[1]
Executive Summary
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a specialized biaryl building block primarily utilized in the synthesis of dialkylbiaryl phosphine ligands, most notably RuPhos .[1] Its structural significance lies in the 2',6'-diisopropoxy substitution pattern, which provides critical steric bulk and electron-donating properties to the resulting palladium catalysts.[1] These properties are essential for stabilizing the active Pd(0) species and facilitating difficult cross-coupling reactions, such as C-N bond formation with sterically hindered amines and C-O couplings.[1]
This guide details the physicochemical properties, structural rationale, synthetic protocols (upstream and downstream), and safety standards for this compound.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Identifiers
| Identifier Type | Value |
| Chemical Name | 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl |
| CAS Number | 870703-70-1 |
| MDL Number | MFCD07784426 |
| Molecular Formula | C₁₈H₂₁BrO₂ |
| Molecular Weight | 349.26 g/mol |
| SMILES | CC(C)Oc1cccc(OC(C)C)c1-c2ccccc2Br |
Physical Properties
| Property | Specification |
| Appearance | White to off-white crystalline solid or colorless viscous oil (purity dependent) |
| Melting Point | 58–62 °C (Solid form) |
| Boiling Point | ~140 °C at 0.2 mmHg |
| Solubility | Soluble in THF, Toluene, DCM, Diethyl Ether; Insoluble in Water |
| Stability | Stable under ambient conditions; Store under inert gas (Argon/Nitrogen) recommended |
Structural Analysis & Ligand Design Logic
The utility of this molecule is dictated by two distinct functional domains:[1][2]
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The Reactive Handle (2-Bromo): The bromine atom at the 2-position of the non-substituted ring serves as the site for Lithium-Halogen Exchange .[1] This allows the molecule to be converted into a nucleophile (aryllithium species) which can then attack electrophiles like chlorodicyclohexylphosphine (ClPCy₂) to generate the final phosphine ligand.[1]
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The Steric Shield (2',6'-Diisopropoxy):
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Steric Bulk: The isopropyl groups are significantly bulkier than methoxy groups (e.g., in SPhos).[1] This bulk prevents the formation of dimeric palladium species (which are catalytically inactive) and encourages the formation of the active monoligated Pd(0) species.[1]
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Electronic Effect: The oxygen atoms donate electron density into the biaryl system, making the eventual phosphine more electron-rich.[1] This facilitates the oxidative addition of challenging substrates like aryl chlorides.[1]
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Synthetic Protocols
Upstream Synthesis: Preparation of the Core
Objective: Synthesize 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl via selective Suzuki-Miyaura coupling. Logic: We utilize 1-bromo-2-iodobenzene and 2,6-diisopropoxyphenylboronic acid .[1] The iodine atom is significantly more reactive towards oxidative addition by Pd(0) than the bromine atom.[1] This kinetic selectivity allows the formation of the C-C bond at the iodine site while leaving the bromine handle intact for downstream use.
Reagents:
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1-Bromo-2-iodobenzene (1.0 equiv)[1]
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2,6-Diisopropoxyphenylboronic acid (1.1 equiv)[1]
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Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]
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Base: Na₂CO₃ (2.0 M aqueous solution)[1]
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Solvent: DME (Dimethoxyethane) or Toluene/Ethanol mix[1]
Step-by-Step Protocol:
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Inert Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and magnetic stir bar. Cycle 3x with Argon.
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Dissolution: Add 1-bromo-2-iodobenzene and Pd(PPh₃)₄ to the flask. Dissolve in degassed DME. Stir for 10 minutes at room temperature to ensure catalyst solvation.
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Addition: Add the boronic acid and the aqueous Na₂CO₃ solution.
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Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor via TLC (Hexanes/EtOAc) or GC-MS.[1] The starting iodide should be consumed; the product will appear less polar.[1]
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Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (2x) and brine (1x).[1] Dry the organic layer over MgSO₄.[1]
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Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes). The product is prone to crystallizing upon standing.[1]
Downstream Application: Conversion to RuPhos
Objective: Phosphinylation of the scaffold. Logic: Lithium-halogen exchange is faster than nucleophilic attack on the isopropoxy groups at low temperatures.[1]
Protocol:
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Dissolve 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl in anhydrous THF under Argon.
-
Cool to -78 °C .
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Add n-Butyllithium (1.1 equiv) dropwise.[1] Stir for 1 hour at -78 °C.
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Add Chlorodicyclohexylphosphine (ClPCy₂) (1.1 equiv) dropwise.[1]
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Allow to warm to room temperature overnight.
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Quench with degassed methanol. Recrystallize from hot ethanol/acetone to obtain RuPhos.[1]
Visualizing the Workflow
The following diagram illustrates the selective synthesis of the core scaffold and its transformation into the ligand.
Caption: Workflow for the synthesis of the scaffold via selective coupling and its conversion to RuPhos.
Handling & Safety (EHS)[1]
Based on GHS classifications for halogenated biaryls:
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Hazard Statements:
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Storage:
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Disposal:
References
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Original RuPhos Synthesis: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685-4696.[1]
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Precursor Identifiers: Sigma-Aldrich Product Datasheet. "2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl."[1][5] Catalog No. 660221. [1]
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Application in Polymer Synthesis: "RuPhos Pd Precatalyst and MIDA Boronate as an Effective Combination for the Precision Synthesis of Poly(3-hexylthiophene)." ResearchGate.[1]
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Crystallographic Data: "Crystal structure of the RuPhos ligand." IUCrData, 2021 .[1][2][6]
